2-morpholino-2-phenyl-N-(o-tolyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)-2-morpholin-4-yl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-7-5-6-10-17(15)20-19(22)18(16-8-3-2-4-9-16)21-11-13-23-14-12-21/h2-10,18H,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEPUFUCAXZBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Morpholino 2 Phenyl N O Tolyl Acetamide
Established Synthetic Pathways for the 2-morpholino-2-phenyl-N-(o-tolyl)acetamide Core Structure
Detailed, peer-reviewed synthetic routes for this compound are not present in the current body of scientific literature. While general strategies for constructing similar molecules are well-established, their direct application to this specific target compound has not been described.
The formation of an amide bond is a fundamental transformation in organic synthesis. Typically, this involves the reaction of a carboxylic acid with an amine. In the context of the target molecule, a plausible, though undocumented, approach would be the condensation of 2-morpholino-2-phenylacetic acid with o-toluidine (B26562). This reaction would likely require an activating agent or coupling reagent to facilitate the amide bond formation. However, no literature specifically describes this reaction for these substrates.
Another theoretical pathway involves the acylation of o-toluidine with an activated derivative of 2-morpholino-2-phenylacetic acid, such as an acyl chloride (2-morpholino-2-phenylacetyl chloride). A more common general approach for analogous compounds involves a two-step process: first, the synthesis of an α-halo-N-arylacetamide, followed by nucleophilic substitution with a secondary amine like morpholine (B109124). For the target compound, this would hypothetically involve the synthesis of 2-chloro-2-phenyl-N-(o-tolyl)acetamide from o-toluidine and 2-chloro-2-phenylacetyl chloride, followed by a reaction with morpholine. While the synthesis of various 2-chloro-N-arylacetamides is documented, the specific precursor, 2-chloro-2-phenyl-N-(o-tolyl)acetamide, and its subsequent reaction with morpholine are not described in the available literature.
The carbon atom at position 2 (the α-carbon bearing the phenyl and morpholino groups) is a chiral center. Consequently, this compound can exist as a pair of enantiomers. Methods for stereoselective synthesis would be necessary to produce a single enantiomer. Such approaches could include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. However, as there are no established syntheses for the racemic mixture, there is correspondingly no information available on stereoselective approaches for this specific compound.
Alternative synthetic strategies, such as those employing multi-component reactions like the Ugi reaction, could theoretically be adapted to produce the core structure of this compound. The Ugi four-component reaction, for example, combines an aldehyde (benzaldehyde), an amine (o-toluidine), a carboxylic acid, and an isocyanide to form a bis-amide. A subsequent intramolecular cyclization or modification could potentially lead to the desired structure, but no such pathway has been reported. Other methods like Friedel-Crafts acylation or ring-opening reactions of specific precursors are not documented for the synthesis of this compound.
Advanced Synthetic Techniques
Given the absence of even classical synthetic methods, it is unsurprising that advanced techniques have not been applied to the synthesis of this compound.
Microwave-assisted synthesis is a technique widely used to accelerate organic reactions, often leading to higher yields and shorter reaction times. While microwave protocols have been developed for the synthesis of various N-arylacetamides and other heterocyclic compounds, no specific microwave-assisted method for the preparation of this compound has been published.
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of environmentally benign solvents, catalysts, and energy-efficient methods. The lack of any reported synthesis for the target compound means that no green chemistry approaches have been developed or evaluated for its production.
Derivatization Strategies and Analog Design
The design and synthesis of analogs of a parent compound are crucial for developing structure-activity relationships (SAR) and optimizing pharmacokinetic properties. For this compound, derivatization can be strategically focused on its three main structural components: the morpholine moiety, the α-phenyl ring, and the N-(o-tolyl) ring.
The morpholine ring is a common pharmacophore in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. researchgate.netnih.gov Modifications to this moiety can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. researchgate.netnih.gov Strategies for modifying the morpholine ring in related structures often involve:
N-Functionalization: The nitrogen atom of the morpholine ring can be a target for introducing various substituents. While the nitrogen in the parent compound is tertiary, derivatives could be conceptualized from precursors where the morpholine ring is formed last, allowing for N-substituted analogs.
Ring Modification: More complex modifications could involve creating bridged morpholine structures or introducing substituents onto the carbon atoms of the ring. For instance, studies on other bioactive molecules have explored extensive structural changes by either substituting or modifying the morpholine ring to optimize pharmacological profiles. researchgate.net
Bioisosteric Replacement: The morpholine ring could be replaced with other heterocyclic systems like piperidine, piperazine, or thiomorpholine (B91149) to assess the importance of the oxygen heteroatom for biological activity. The synthesis of phosphorodiamidate morpholino oligomers (PMOs) highlights advanced strategies where the entire morpholine scaffold is tailored for specific biological interactions. nih.gov
Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic rings and the amide bond, influencing factors like hydrogen bonding capacity and metabolic stability. SAR studies on similar morpholine-containing compounds have shown that aromatic rings with halogen substituents can lead to increased inhibitory activity against certain cell lines. e3s-conferences.org Similarly, research on N-aryl-3-oxobutanamides found that the nature of the aryl substituent unexpectedly influences reaction behavior. nih.gov
Steric Effects: The position and size of substituents are also crucial. For example, in the synthesis of amides from phenylacetic acid derivatives, the position of substituents on the aromatic ring significantly affects reaction yields, with the general trend being para > meta >> ortho, highlighting the impact of steric hindrance. nih.govresearchgate.net The inherent steric bulk of the ortho-methyl group on the tolyl ring already imposes conformational constraints on the molecule.
The following table illustrates the potential effects of various substituents on the aromatic rings:
| Substituent (Group) | Position | Predicted Electronic Effect | Potential Impact on Reactivity/Properties |
|---|---|---|---|
| -OCH₃ (Methoxy) | Phenyl or o-Tolyl Ring | Electron-Donating (Resonance) | Increases electron density on the ring; may affect binding affinity and metabolic pathways. |
| -Cl (Chloro) | Phenyl or o-Tolyl Ring | Electron-Withdrawing (Inductive) | Decreases electron density; can enhance binding through halogen bonding and improve metabolic stability. e3s-conferences.org |
| -NO₂ (Nitro) | Phenyl or o-Tolyl Ring | Strongly Electron-Withdrawing | Significantly reduces ring electron density; may act as a hydrogen bond acceptor. |
| -CF₃ (Trifluoromethyl) | Phenyl or o-Tolyl Ring | Strongly Electron-Withdrawing | Can improve metabolic stability and membrane permeability. |
| -CH₃ (Methyl) | Phenyl Ring | Weakly Electron-Donating | Increases lipophilicity; can provide steric bulk influencing conformation. |
To conduct comprehensive SAR studies, a library of structurally related analogs is required. The synthesis of such a library typically involves combinatorial approaches using various building blocks. The primary route involves the reaction of a common intermediate, such as 2-chloro-N-arylacetamide, with different nucleophiles. researchgate.netresearchgate.net
Key synthetic strategies for generating analogs include:
Varying the Amine Component: Reacting 2-morpholino-2-phenylacetic acid (or its activated form) with a diverse range of substituted anilines or other primary/secondary amines.
Varying the Carboxylic Acid Component: Reacting o-toluidine with a library of different α-substituted phenylacetic acids (e.g., with different heterocycles replacing morpholine).
Nucleophilic Substitution: A versatile method starts with the chloroacetylation of an aromatic amine (like o-toluidine) to form a 2-chloro-N-arylacetamide intermediate. researchgate.net This intermediate can then be reacted with various nucleophiles, including morpholine and its derivatives, to generate a wide array of final compounds. researchgate.netnih.gov
The table below outlines the synthesis of representative acetamide (B32628) analogs found in the literature, which could be used for comparative studies.
| Analog / Intermediate | Synthetic Precursors | Reaction Type | Reference |
|---|---|---|---|
| N-Arylacetamides | Aryltriazene, Acetonitrile (B52724) | Metal-free amination | arabjchem.org |
| 2-Azido-N-(p-tolyl)acetamide | 2-Chloro-N-(p-tolyl)acetamide, Sodium Azide | Nucleophilic Substitution | nih.gov |
| Morpholine-clubbed Coumarinyl Acetamides | 2-Chloro-N-phenyl acetamide derivatives, Coumarin intermediate | Nucleophilic Substitution | researchgate.net |
| Morpholin-N-ethyl acetate (B1210297) | Morpholine, Ethyl chloroacetate | Nucleophilic Substitution | researchgate.net |
| 2-(Phenylamino)phenylacetic acid derivatives | Substituted diphenylamine, Chloroacetyl chloride | Chloroacetylation & Cyclization | google.com |
Reaction Mechanisms and Kinetics of Synthetic Steps
The key chemical transformation in the synthesis of this compound is the formation of the amide bond. The mechanism and kinetics of this step are highly dependent on the chosen synthetic route.
The most direct method is the thermal condensation of 2-morpholino-2-phenylacetic acid bldpharm.com and o-toluidine. This reaction typically requires high temperatures to drive off water and proceeds through an initial acid-base reaction to form an ammonium (B1175870) carboxylate salt. The salt then dehydrates to form the amide. However, this method is often inefficient for sensitive substrates.
More common and efficient methods involve the activation of the carboxylic acid:
Acyl Chloride Method: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-morpholino-2-phenylacetyl chloride then readily reacts with o-toluidine in an exothermic nucleophilic acyl substitution reaction. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. This is a widely used method for preparing N-aryl amides. researchgate.net
Coupling Agent-Mediated Amidation: Reagents such as carbodiimides (e.g., DCC, EDC) are used to activate the carboxylic acid in situ. The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (o-toluidine) to form the amide bond, releasing a urea (B33335) byproduct.
Advanced Spectroscopic Characterization and Molecular Structure Determination of 2 Morpholino 2 Phenyl N O Tolyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in delineating the precise arrangement of atoms within the 2-morpholino-2-phenyl-N-(o-tolyl)acetamide molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals has been achieved.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum exhibits distinct signals corresponding to the protons of the morpholine (B109124) ring, the phenyl group, the o-tolyl substituent, and the amide backbone.
Key proton signals are observed for the aromatic regions of the phenyl and o-tolyl groups. The protons on the morpholine ring typically appear as multiplets in the aliphatic region of the spectrum. A characteristic signal for the methine proton (CH) situated between the morpholine and phenyl rings is also a key diagnostic feature. The amide proton (NH) often presents as a singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the o-tolyl group give rise to a distinct singlet.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (NH) | Varies | s |
| Phenyl-H (aromatic) | ~7.2-7.5 | m |
| o-tolyl-H (aromatic) | ~7.0-7.3 | m |
| Methine (N-CH-Ph) | Varies | s |
| Morpholine (-O-CH₂-) | ~3.6-3.8 | m |
| Morpholine (-N-CH₂-) | ~2.5-2.7 | m |
| o-tolyl (CH₃) | ~2.2 | s |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
The spectrum is characterized by a signal for the carbonyl carbon (C=O) of the amide group, typically found in the downfield region (~170 ppm). The aromatic carbons of the phenyl and o-tolyl rings resonate in the range of approximately 110-140 ppm. The methine carbon, attached to both the nitrogen of the morpholine ring and the phenyl ring, shows a characteristic signal. The carbons of the morpholine ring and the methyl carbon of the o-tolyl group appear in the upfield, aliphatic region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~170 |
| Aromatic (C) | ~110-140 |
| Methine (N-CH-Ph) | ~75 |
| Morpholine (-O-CH₂) | ~67 |
| Morpholine (-N-CH₂) | ~52 |
| o-tolyl (CH₃) | ~18 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Assignments
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, helping to identify adjacent protons within the spin systems of the phenyl, tolyl, and morpholine moieties.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful tool used to determine the precise mass and elemental composition of a compound. For this compound, HRMS analysis provides the exact mass of the molecular ion.
The experimentally measured mass is compared with the calculated mass for the predicted molecular formula, C₁₉H₂₂N₂O₂. A close match between the observed and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, confirming the presence and number of each element in the molecule.
Table 3: HRMS Data for this compound
| Ion | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
|---|---|---|
| C₁₉H₂₃N₂O₂⁺ | 311.1754 | Varies |
Note: The observed mass is determined experimentally.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is utilized to identify the functional groups present in the molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound shows several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed around 1660-1680 cm⁻¹. The N-H stretching vibration of the amide appears in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are found around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-O-C stretching of the morpholine ring also gives a characteristic signal, usually in the 1100-1200 cm⁻¹ region.
Table 4: Key FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | ~3050 |
| Aliphatic C-H | Stretch | ~2850-2950 |
| Amide C=O | Stretch | ~1670 |
| Aromatic C=C | Stretch | ~1450-1600 |
| C-O-C Ether | Stretch | ~1120 |
Note: Frequencies are approximate.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation.
Analysis of the crystal structure would reveal the spatial orientation of the phenyl, morpholine, and o-tolyl groups relative to each other. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the packing of the molecules in the crystal lattice.
Computational and Theoretical Investigations of 2 Morpholino 2 Phenyl N O Tolyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. While specific published studies focusing exclusively on 2-morpholino-2-phenyl-N-(o-tolyl)acetamide are not prevalent, the methodologies described below are standard approaches for analyzing such compounds.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N-phenylacetamide derivatives to determine their geometric and electronic properties. worldscientific.comresearchgate.netxisdxjxsu.asianih.gov DFT calculations can optimize the molecular geometry to find the most stable conformation (lowest energy state) and provide insights into the distribution of electrons.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular reactivity and stability. researchgate.netnih.gov For N-phenylacetamide derivatives, substituents on the phenyl ring have been shown to influence the aromaticity and electronic properties of the molecule, which can be quantified using DFT calculations. worldscientific.com These theoretical calculations provide a foundational understanding of the molecule's reactivity and potential interaction sites. nih.gov
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation and validation. nih.govnih.gov Predicting ¹H and ¹³C NMR spectra for a molecule like this compound involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure.
These calculations are often performed using DFT methods. The predicted chemical shifts can then be compared with experimental data to confirm the proposed structure. nih.gov Such predictions are particularly useful for assigning complex spectra and for understanding how the conformational and electronic environment of the molecule influences the NMR signals. nih.gov The accuracy of these predictions has improved significantly with the development of advanced computational algorithms and machine learning approaches. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies on this compound were not identified, this technique is frequently used to explore the conformational landscape and stability of flexible molecules like N-aryl acetamides. nih.govnih.govresearchgate.net
Molecular Docking Studies and Binding Affinity Predictions with Biological Targets
Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is widely used in drug design to understand and predict the interaction between a ligand and a protein receptor at the atomic level.
Fer/FerT Kinase: Fer is a non-receptor tyrosine kinase involved in various cellular processes, and its dysregulation is linked to cancer. wikipedia.orgnih.gov Docking studies on inhibitors of Fer kinase help to understand the key interactions within its active site. For instance, studies on N-(5-morpholino-2-arylimidazo[2,1-b] worldscientific.comresearchgate.netnih.govthiadiazol-6-yl)carboxamides, which share the morpholino moiety, have shown that these compounds can form hydrogen bonds and hydrophobic interactions within the Fer kinase active site. biointerfaceresearch.com A molecule like this compound would be expected to interact with key residues in the ATP-binding pocket of the kinase.
Topoisomerase II: Topoisomerase II is a crucial enzyme in DNA replication and a well-established target for anticancer drugs. researchgate.net Docking studies are used to investigate how small molecules inhibit its function, often by binding to the ATP-binding site or by stabilizing the enzyme-DNA cleavage complex. ijpsr.compubcompare.ainih.gov The planar phenyl and tolyl groups of this compound could potentially form π-π stacking interactions with DNA bases, while other parts of the molecule could interact with amino acid residues of the enzyme. researchgate.net
Sigma-1 Receptor: The Sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum, implicated in various neurological disorders. mdpi.comnih.govmdpi.com Many Sigma-1 receptor ligands contain a basic amine and hydrophobic aromatic groups, features present in this compound. nih.govresearchgate.net Docking studies have shown that the positively charged nitrogen of the ligand typically forms a key electrostatic interaction with the residue Asp126 or Glu172 in the receptor's binding pocket. mdpi.comnih.gov The phenyl and tolyl rings would likely occupy hydrophobic regions within the binding site.
| Biological Target | Potential Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Fer Kinase | Asp702, Asn573, Lys591 | Hydrogen Bonding, Hydrophobic Interactions | biointerfaceresearch.com |
| Topoisomerase II | Glu461, DT9, DG13 | Hydrogen Bonding, π-π Stacking, Salt Bridges | researchgate.net |
| Sigma-1 Receptor | Asp126, Glu172, Tyr120, Trp164 | Electrostatic, Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
When the experimental three-dimensional structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), a computational approach called homology modeling can be used to generate a structural model. nih.govnih.gov This method relies on the known experimental structure of a homologous protein (the "template") to predict the structure of the target protein.
This approach has been crucial for targets where structural data is limited. For example, before the crystal structure of the Sigma-1 receptor was solved, homology models were constructed and successfully used for virtual screening and docking-based studies to identify new ligands. nih.govnih.gov Similarly, homology models of Fer kinase have been generated to facilitate docking studies of potential inhibitors. biointerfaceresearch.comresearchgate.net For a large and complex enzyme like Topoisomerase II, homology modeling can be used to build models of specific isoforms or to complete missing loops in partial crystal structures, thereby enabling more accurate docking simulations. nih.gov The quality and validation of these models are critical steps before they can be reliably used for predicting ligand-protein interactions. nih.govnih.gov
In silico Pharmacokinetic and Metabolic Profiling (preclinical, excluding human data)
Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
No specific data found.
Cytochrome P450 (CYP) Mediated Metabolism Predictions
No specific data found.
Preclinical Biological Activity Profiling and Mechanistic Elucidation of 2 Morpholino 2 Phenyl N O Tolyl Acetamide
Investigation of Specific Molecular Targets
Enzyme Inhibition Studies (e.g., NAPE-PLD, Fer/FerT Kinase, InhA)
No studies were found that evaluated the inhibitory activity of 2-morpholino-2-phenyl-N-(o-tolyl)acetamide against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), Fer/FerT Kinase, or the enoyl-acyl carrier protein reductase (InhA). Research on other acetamide-containing molecules has shown activity against some of these targets, but these findings cannot be extrapolated to the specific compound .
Receptor Binding Assays (e.g., Sigma-1 Receptor)
There is no available data from receptor binding assays for this compound. Studies on structurally distinct morpholino-acetamide derivatives have identified ligands for the Sigma-1 receptor, but similar investigations for this compound have not been published.
Cellular and Subcellular Mechanistic Investigations (in vitro)
Modulation of Cellular Proliferation and Viability in Cell Lines
No research articles or reports were identified that describe the effects of this compound on the proliferation or viability of any cancer or non-cancer cell lines. While related acetamide (B32628) compounds have been assessed for their cytotoxic and antiproliferative properties against various cell lines, this specific molecule remains uncharacterized in this regard.
Influence on Specific Cellular Pathways (e.g., metabolic pathways, signal transduction)
The impact of this compound on metabolic or signal transduction pathways has not been documented. Mechanistic studies that would elucidate its influence on intracellular signaling cascades or metabolic processes are not available in the scientific literature.
Impact on Microbial Growth and Pathogen Virulence (in vitro)
There are no published studies assessing the in vitro activity of this compound against bacteria, fungi, or other pathogens. Consequently, its potential effects on microbial growth or virulence factors are unknown. While the broader class of morpholine- and acetamide-containing compounds includes many with documented antimicrobial properties, these properties cannot be assumed for this specific, unstudied molecule.
Structure-Activity Relationship (SAR) Studies: A Blueprint for Discovery
The exploration of a new chemical entity like this compound would systematically begin with Structure-Activity Relationship (SAR) studies. This process is fundamental to understanding how the chemical structure of a molecule correlates with its biological activity, guiding the optimization of lead compounds to enhance efficacy and selectivity while minimizing potential off-target effects.
Identification of Key Pharmacophoric Elements
The initial step in SAR studies involves the identification of the key pharmacophoric elements within the this compound scaffold. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups that is responsible for a drug's biological activity. For this compound, the primary pharmacophoric features would likely include:
The Phenyl Group: This aromatic ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological targets.
The Acetamide Linker: The amide bond is a critical functional group that can participate in hydrogen bonding as both a donor and an acceptor. Its rigidity and orientation are crucial for proper binding.
The o-Tolyl Group: The presence and position of the methyl group on the terminal phenyl ring can influence steric hindrance, lipophilicity, and metabolic stability, all of which can modulate biological activity.
Elucidation of Structural Requirements for Modulating Specific Biological Activities
Once the key pharmacophoric elements are identified, researchers would proceed to elucidate the specific structural requirements for modulating biological activities. This involves synthesizing and testing a series of analogues where each part of the molecule is systematically altered. The data from these studies would help to build a comprehensive SAR model.
Interactive Table: Hypothetical SAR Data for this compound Analogues
| Compound ID | R1 (Morpholine Substitution) | R2 (Phenyl Substitution) | R3 (o-Tolyl Modification) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Parent | H | H | 2-CH3 | - |
| Analogue 1 | 4-Methyl | H | 2-CH3 | - |
| Analogue 2 | H | 4-Chloro | 2-CH3 | - |
| Analogue 3 | H | H | 3-CH3 | - |
| Analogue 4 | H | H | 4-CH3 | - |
| Analogue 5 | H | 4-Fluoro | 2-CH3 | - |
| Analogue 6 | H | H | 2-CF3 | - |
Note: The biological activity data in this table is hypothetical and serves as an illustration of the type of data that would be generated during SAR studies. The actual activities would depend on the specific biological target being investigated.
Preclinical In Vivo Pharmacological Evaluation: From Bench to Biological Systems
Following promising in vitro activity and the establishment of a preliminary SAR, this compound would advance to preclinical in vivo pharmacological evaluation. These studies in animal models are crucial for understanding how the compound behaves in a complex biological system and for predicting its potential therapeutic effects in humans.
Assessment of Biological Responses in Relevant Animal Models
The choice of animal model is dictated by the specific biological activity observed in vitro. For instance, if the compound shows anti-inflammatory properties in cell-based assays, it would be tested in models of inflammation, such as carrageenan-induced paw edema in rats or collagen-induced arthritis in mice. The assessment of biological responses would involve measuring specific physiological and behavioral endpoints relevant to the disease model.
Investigation of Pharmacodynamic Markers
Pharmacodynamic (PD) markers are measurable indicators of a drug's effect on the body. The investigation of these markers helps to confirm that the drug is engaging with its intended target in vivo and producing the desired biological response. For example, if this compound were being investigated as a potential kinase inhibitor, PD markers could include the phosphorylation status of downstream signaling proteins in tissue samples from treated animals.
Interactive Table: Potential In Vivo Pharmacodynamic Markers
| Biological Target | Animal Model | Pharmacodynamic Marker | Method of Measurement |
|---|---|---|---|
| Kinase X | Mouse Xenograft Model | Phosphorylation of Protein Y | Western Blot, ELISA |
| Ion Channel Z | Rat Neuropathic Pain Model | Neuronal Firing Rate | Electrophysiology |
Note: This table provides hypothetical examples of pharmacodynamic markers that could be investigated depending on the identified biological target of this compound.
Analytical and Bioanalytical Method Development for 2 Morpholino 2 Phenyl N O Tolyl Acetamide
Chromatographic Methods for Purity Assessment and Quantification
Chromatography is the cornerstone for assessing the purity and quantifying 2-morpholino-2-phenyl-N-(o-tolyl)acetamide. High-Performance Liquid Chromatography (HPLC) is the most common technique, valued for its high precision and applicability to a wide range of compounds. chromatographyonline.com Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) also serve important roles.
The development of an HPLC method for this compound is critical for its quantification and purity evaluation. Most procedures for small-molecule drugs utilize reversed-phase liquid chromatography (RPLC) with ultraviolet (UV) detection. chromatographyonline.com
A typical method development process would involve screening different stationary phases, such as C18, C8, or phenyl columns, to achieve optimal selectivity between the main compound and its potential impurities. ijtsrd.com The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized for the best separation. ijtsrd.com
Key steps in HPLC method development:
Column Selection: A C18 column is often the first choice due to its versatility. However, for compounds with aromatic rings like this compound, a phenyl column might offer different selectivity and better resolution from related impurities. chromatographyonline.com
Mobile Phase Optimization: A gradient elution is commonly employed for separating a mixture of compounds with varying polarities. The pH of the aqueous portion of the mobile phase is adjusted to control the ionization state of the analyte and improve peak shape.
Detector Wavelength Selection: The UV detection wavelength is selected at the absorbance maximum of the compound to ensure high sensitivity.
Method Validation: Once developed, the method is validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The suitability of GC for this compound would depend on its thermal stability and volatility. If the compound can be vaporized without degradation, GC can offer high resolution and sensitivity.
A typical GC method would employ a capillary column with a stationary phase like 5% phenyl methyl siloxane. nist.gov A temperature program would be used to elute the compound and any related volatile impurities. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. If the compound exhibits poor thermal stability, derivatization may be required to convert it into a more volatile and stable form prior to analysis.
For the detection and quantification of trace-level impurities or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to its exceptional sensitivity and selectivity. sielc.com An LC-MS method can be developed by interfacing the previously established HPLC method with a mass spectrometer.
This technique is particularly valuable for identifying unknown impurities by providing molecular weight and fragmentation data. For trace analysis, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode can provide picogram-level sensitivity. This is essential for controlling potentially toxic impurities. The mobile phase for LC-MS must be volatile, so buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) are used instead of non-volatile phosphate (B84403) buffers. sielc.comsielc.com
Methodologies for Isolation and Purification from Reaction Mixtures
Following its synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and by-products. The purification strategy is guided by the physicochemical properties of the compound and its impurities.
A common procedure involves the following steps:
Reaction Quenching: The reaction is first stopped, often by pouring the mixture into water or an ice-water mixture. nih.gov
Extraction or Precipitation: The target compound is either extracted into an appropriate organic solvent or, if it is a solid, precipitated out of the solution. The choice of solvent is crucial for maximizing recovery and minimizing the co-extraction of impurities.
Washing: The crude product, whether in an organic phase or as a solid, is washed to remove residual reagents. For instance, an acidic impurity could be removed by washing with a dilute base like sodium bicarbonate solution. researchgate.net
Recrystallization: The final and most critical purification step for solid compounds is often recrystallization. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then cooled slowly to allow for the formation of pure crystals, leaving impurities behind in the solution. nih.gov The progress of purification can be monitored by thin-layer chromatography (TLC). researchgate.netnih.gov
Bioanalytical Methodologies for Quantification in Preclinical Biological Matrices
To evaluate the pharmacokinetic properties of this compound in preclinical studies, a validated bioanalytical method is required to quantify the compound in biological matrices such as plasma, blood, or tissue homogenates. LC-MS/MS is the standard technique for this purpose due to its high sensitivity, specificity, and throughput.
The development of a bioanalytical method presents unique challenges due to the complexity of the biological matrix. Key steps include:
Sample Preparation: This is a critical step to remove proteins and other matrix components that can interfere with the analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Internal Standard Selection: An internal standard (IS), often a stable isotope-labeled version of the analyte or a structurally similar compound, is added to the samples to correct for variability during sample processing and analysis.
LC-MS/MS Optimization: The chromatographic conditions are optimized for speed and resolution from endogenous matrix components. The mass spectrometer is tuned to detect specific parent-to-daughter ion transitions for both the analyte and the IS, ensuring high specificity.
Method Validation: The method is rigorously validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), matrix effect, and stability in the biological matrix.
Development of Stability-Indicating Assays
A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active ingredient without interference from its degradation products, process impurities, or other potential impurities. ijtsrd.com The development of such a method is a regulatory requirement and is essential for determining the shelf-life and storage conditions of a drug substance. researchgate.net
The core of developing a stability-indicating assay is the forced degradation study. nih.gov In this study, this compound is subjected to a variety of stress conditions that are more severe than accelerated stability conditions. researchgate.netnih.gov The goal is to generate the likely degradation products and demonstrate that the analytical method can separate them from the parent compound. nih.gov
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Typical Reagent/Condition | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M to 1 M HCl, heat | To investigate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heat | To investigate degradation in alkaline conditions. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature or heat | To assess susceptibility to oxidative degradation. nih.gov |
| Thermal Degradation | Dry heat (e.g., 60-80 °C) | To evaluate solid-state thermal stability. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | To determine light sensitivity. |
The HPLC method is then used to analyze the stressed samples. The method is considered "stability-indicating" if it can resolve the peak of the intact this compound from all degradation product peaks, demonstrating specificity. Peak purity analysis using a photodiode array (PDA) detector or LC-MS can be used to confirm that the analyte peak is free from co-eluting degradants. jfda-online.com
Chemical Reactivity and Stability Investigations of 2 Morpholino 2 Phenyl N O Tolyl Acetamide
Advanced Applications and Supramolecular Chemistry of 2 Morpholino 2 Phenyl N O Tolyl Acetamide
Utilization as a Molecular Probe for Biological Target Validation8.2. Exploration in Supramolecular Assembly and Material Science8.2.1. Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)8.2.2. Formation of Cocrystals and Crystal Engineering Studies8.3. Role as a Synthetic Intermediate for Complex Organic Architectures
It is possible that research on this compound exists in proprietary databases, has not yet been published, or is part of ongoing, undisclosed studies. However, based on a thorough search of publicly available scientific literature, a scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.
Future Research Trajectories and Open Questions for 2 Morpholino 2 Phenyl N O Tolyl Acetamide
Identification of Novel Biological Targets and Polypharmacology
A primary and essential step in understanding the potential of 2-morpholino-2-phenyl-N-(o-tolyl)acetamide is to identify its biological targets. The acetamide (B32628) scaffold is a common feature in a wide array of pharmacologically active molecules, known to interact with various enzymes and receptors. nih.govnih.gov The presence of the morpholine (B109124) ring, phenyl group, and ortho-tolyl moiety suggests the possibility of complex interactions within biological systems.
Future research should prioritize high-throughput screening against diverse panels of receptors, enzymes, and ion channels to identify initial hits. Subsequent target deconvolution and validation studies would be crucial. Given that many small molecules interact with multiple targets, investigating the polypharmacology of this compound will be vital. This involves understanding both the desired "on-target" effects and potential "off-target" interactions that could lead to therapeutic benefits in complex diseases or contribute to adverse effects.
Table 1: Potential Target Classes for Initial Screening
| Target Class | Rationale | Representative Examples |
| Enzymes | Acetamide derivatives are known enzyme inhibitors. nih.gov | Kinases, Proteases, Cyclooxygenases (COX) |
| G-Protein Coupled Receptors (GPCRs) | The aromatic and heterocyclic moieties may facilitate binding. | Dopamine Receptors, Serotonin Receptors |
| Ion Channels | Phenylacetamide structures can modulate ion channel activity. | Sodium Channels, Calcium Channels |
| Nuclear Receptors | Lipophilic character may allow interaction with intracellular targets. | Peroxisome Proliferator-Activated Receptors (PPARs) |
Design and Synthesis of Next-Generation Analogs with Enhanced Specificity
Once initial biological targets are identified, the design and synthesis of next-generation analogs will be a critical research trajectory. Structure-activity relationship (SAR) studies will guide the modification of the parent molecule to enhance potency and, crucially, specificity for the desired target. Key areas for chemical modification include the phenyl ring, the tolyl group, and the morpholine ring. For instance, introducing substituents on the phenyl or tolyl rings could modulate binding affinity and selectivity. ijper.org Replacing the morpholine with other heterocyclic systems (e.g., piperidine, piperazine) could alter solubility, metabolic stability, and target engagement. nih.gov
The overarching goal is to develop analogs with a refined pharmacological profile, maximizing therapeutic efficacy while minimizing off-target activities.
Exploration of Emerging Synthetic Methodologies
The synthesis of this compound and its future analogs would benefit from the exploration of modern and efficient synthetic methodologies. While classic methods for amide bond formation are robust, contemporary approaches could offer improved yields, reduced waste, and access to a broader range of chemical diversity. nih.govresearchgate.net
Potential areas of exploration include:
Catalytic Couplings: Employing advanced catalytic systems for the amidation step, potentially allowing for milder reaction conditions.
Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and efficient synthesis, particularly if any steps are exothermic or involve hazardous reagents.
C-H Activation: Investigating late-stage functionalization via C-H activation to directly modify the aromatic rings, enabling rapid generation of diverse analogs for SAR studies. nih.gov
Adopting these emerging techniques can accelerate the drug discovery process for this class of compounds.
Integration with Advanced Bioimaging Techniques for Cellular Localization Studies
To fully understand the mechanism of action, it is crucial to know where the compound accumulates within cells and tissues. Integrating advanced bioimaging techniques offers a powerful approach to study the subcellular localization of this compound.
This can be achieved by synthesizing tagged versions of the compound, for example, by incorporating a fluorescent dye or a bio-orthogonal handle for click chemistry. Techniques like confocal fluorescence microscopy could then be used to visualize the compound's distribution in living cells, providing insights into whether it targets the cell membrane, cytoplasm, nucleus, or specific organelles. This information is invaluable for correlating pharmacological effects with specific cellular compartments and confirming engagement with intracellular targets.
Q & A
Q. What are the established synthetic routes for 2-morpholino-2-phenyl-N-(o-tolyl)acetamide?
The synthesis typically involves morpholinone core functionalization followed by amide coupling . Key steps include:
- Morpholinone alkylation : Alkylation of amino-alcohol intermediates with tert-butyl bromoacetate, followed by lactonization using pTsOH ().
- Amide formation : Reaction of carboxylic acid intermediates (e.g., compound 58) with o-toluidine derivatives using coupling agents like HATU and DIPEA in DMF ().
- Final functionalization : Reductive amination or acylation to introduce substituents ().
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | tert-butyl bromoacetate, pTsOH | Morpholinone alkylation | 58% | |
| 2 | HATU, DIPEA, o-toluidine | Amide coupling | 70% |
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., δ 2.39 ppm for methyl groups in o-tolyl) ().
- HRMS/ESI : Validates molecular weight (e.g., [M+H] = 344.0655 for brominated analogues) ().
- IR Spectroscopy : Detects carbonyl stretches (~1650 cm for acetamide) ().
- X-ray Crystallography : SHELX software resolves crystal packing and hydrogen-bonding interactions ().
Q. What safety protocols are essential for handling this compound?
- Hazard Classification : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) ().
- PPE Requirements :
- Emergency Measures :
Advanced Research Questions
Q. How can low yields in the amidation step be mitigated?
- Optimized Reaction Conditions :
- Purification Strategies :
Q. How is stereochemical configuration determined in derivatives?
Q. How to resolve discrepancies between computational and experimental spectral data?
Q. What strategies enable regioselective functionalization of the morpholinone core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
